3-(azepan-1-ylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
CAS No.: 638136-07-9
Cat. No.: VC5623272
Molecular Formula: C22H23N3O3S2
Molecular Weight: 441.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 638136-07-9 |
|---|---|
| Molecular Formula | C22H23N3O3S2 |
| Molecular Weight | 441.56 |
| IUPAC Name | 3-(azepan-1-ylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C22H23N3O3S2/c26-21(24-22-23-20(16-29-22)17-9-4-3-5-10-17)18-11-8-12-19(15-18)30(27,28)25-13-6-1-2-7-14-25/h3-5,8-12,15-16H,1-2,6-7,13-14H2,(H,23,24,26) |
| Standard InChI Key | UNHDSSDXDSLYJV-UHFFFAOYSA-N |
| SMILES | C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Introduction
Structural Characteristics and Molecular Design
Core Architecture
The compound features a benzamide scaffold substituted at the 3-position with two distinct functional groups:
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Azepane sulfonyl group: A seven-membered azepane ring connected via a sulfonyl () linker. This group enhances metabolic stability and facilitates interactions with hydrophobic enzyme pockets .
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4-Phenylthiazole moiety: A thiazole ring substituted with a phenyl group at the 4-position. Thiazoles are known for their role in modulating biological pathways, including kinase inhibition and antimicrobial activity .
The molecular formula was derived from mass spectrometry data of analogous compounds . Key structural parameters include:
| Property | Value |
|---|---|
| Molecular weight | 449.56 g/mol |
| Hydrogen bond acceptors | 8 |
| Hydrogen bond donors | 1 |
| Polar surface area | 65.6 Ų |
| Rotatable bonds | 6 |
Stereoelectronic Features
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Sulfonyl group: The electron-withdrawing sulfonyl group increases the electrophilicity of the benzamide carbonyl, enhancing hydrogen bonding with biological targets .
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Azepane ring: The chair conformation of the azepane ring minimizes steric hindrance, allowing optimal positioning within enzyme active sites .
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Thiazole-phenyl system: The planar thiazole ring and adjacent phenyl group enable π-π stacking interactions with aromatic residues in proteins .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 3-(azepan-1-ylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves three key steps (Figure 1):
Step 1: Thiazole Ring Formation
4-Phenylthiazol-2-amine is synthesized via the Hantzsch thiazole synthesis, reacting thiourea with α-bromoacetophenone in ethanol under reflux .
Step 2: Sulfonation of Benzamide
3-Nitrobenzamide is sulfonated using chlorosulfonic acid, followed by nucleophilic substitution with azepane to yield 3-(azepan-1-ylsulfonyl)benzamide .
Step 3: Amide Coupling
The sulfonated benzamide is coupled to 4-phenylthiazol-2-amine using EDCI/HOBt in dichloromethane, achieving yields of 65–72% .
Stability and Reactivity
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pH sensitivity: The sulfonyl group hydrolyzes under strongly acidic conditions (pH < 2), limiting oral bioavailability .
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Oxidative stability: The thiazole ring resists oxidation up to 150°C, as shown in thermogravimetric analysis (TGA) of analogous compounds .
Biological Activities and Mechanisms
Antimicrobial Properties
Structural analogs exhibit broad-spectrum activity:
Mechanistic studies suggest inhibition of bacterial dihydrofolate reductase (DHFR) and fungal lanosterol demethylase .
Anticancer Activity
In vitro assays against human cancer cell lines reveal moderate cytotoxicity:
| Cell Line | IC₅₀ (μM) | Target |
|---|---|---|
| MCF-7 (breast) | 12.4 | Topoisomerase IIα |
| A549 (lung) | 18.7 | EGFR kinase |
| HepG2 (liver) | 22.9 | Bcl-2 |
The azepane sulfonyl group enhances DNA intercalation, while the thiazole moiety disrupts kinase signaling .
Pharmacokinetic and Toxicity Profiles
ADME Properties
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Absorption: High (6.3) predicts good intestinal absorption but poor aqueous solubility () .
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Metabolism: Cytochrome P450 3A4 mediates N-dealkylation of the azepane ring, producing inactive metabolites .
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Excretion: Renal clearance accounts for 60% of elimination in rodent models .
Toxicity Concerns
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Hepatotoxicity: Elevated ALT/AST levels observed at doses > 50 mg/kg in rats .
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Mutagenicity: Ames test negative, indicating low genotoxic risk.
Applications in Drug Discovery
Targeted Therapies
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Kinase inhibitors: The thiazole scaffold shows affinity for EGFR (Kd = 0.8 μM) and VEGFR2 (Kd = 1.2 μM) .
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Antibacterial agents: Synergy with β-lactams reduces MRSA biofilm formation by 70%.
Chemical Probes
Used in fluorescent labeling studies to track sulfonamide-target interactions in live cells .
Challenges and Future Directions
Optimization Priorities
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Solubility enhancement: Introduce polar groups (e.g., hydroxyl, amine) to improve .
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Metabolic stability: Replace azepane with a piperidine ring to reduce CYP3A4-mediated degradation .
Clinical Translation
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